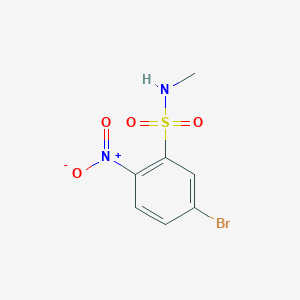

5-bromo-N-methyl-2-nitrobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Characterization

A new compound derived from dimethyl-nitroaniline and methylbenzene-1-sulfonyl chloride was synthesized and characterized through SCXRD studies and spectroscopic tools. This compound exhibited stabilization through several intermolecular interactions, with its structural and electronic properties thoroughly investigated using DFT/B3LYP/6-311G++(d,p) level of theory. The investigation extended to the visualization of molecular electrostatic potential (MEP) and average local ionization energy (ALIE) surfaces, among others, showcasing the compound's potential for further analytical applications (Murthy et al., 2018).

Analytical Applications

Sodium N-bromo-p-nitrobenzenesulfonamide, also known as bromamine-N, has been identified as a useful oxidizing titrant. Its synthesis, composition, and structure have been reported, alongside its direct titration applications for various substances including ascorbic acid, glutathione, and thioglycolic acid. This compound's procedures are simple, rapid, and offer minimal errors, making it a better titrant than its chlorine analogs for certain species (Gowda et al., 1983).

Enzyme Inhibition and In Silico Studies

A series of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their enzyme inhibition potential, particularly against acetylcholinesterase (AChE) and α-glucosidase. This study showcased the compounds' excellent potential as enzyme inhibitors, supported by in silico studies that substantiated their activity results (Riaz, 2020).

Quantum Chemical and Molecular Dynamics Studies

The corrosion inhibition properties of certain piperidine derivatives on iron were explored through quantum chemical calculations and molecular dynamics simulations. This research provided insights into the adsorption behaviors and binding energies of these compounds on metal surfaces, correlating well with experimental data and showcasing their potential in corrosion inhibition (Kaya et al., 2016).

作用機序

Target of Action

Benzenesulfonamides are known to interact with various enzymes and receptors in the body, affecting their function .

Mode of Action

Benzenesulfonamides typically act through a mechanism involving nucleophilic substitution or free radical reactions . The compound may interact with its targets, leading to changes in their function.

Biochemical Pathways

Benzenesulfonamides are known to influence various biochemical pathways, depending on their specific targets .

Result of Action

The compound’s interactions with its targets could lead to various cellular responses, depending on the specific targets and pathways involved .

特性

IUPAC Name |

5-bromo-N-methyl-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O4S/c1-9-15(13,14)7-4-5(8)2-3-6(7)10(11)12/h2-4,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRBWWPKPMEFTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2888619.png)

![3-(((2,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2888620.png)

![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine;hydrochloride](/img/structure/B2888625.png)

![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2888626.png)

![(E)-N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2888628.png)

![N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B2888635.png)